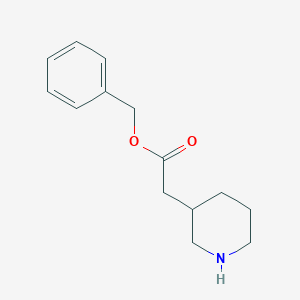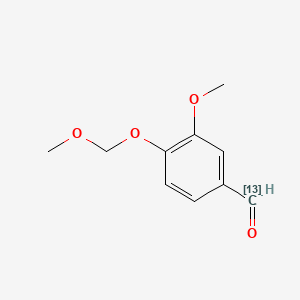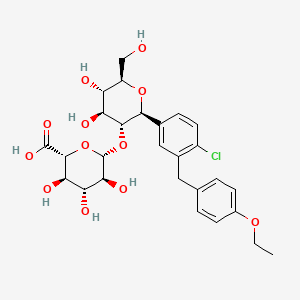
Dapagliflozin 2-O-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapagliflozin 2-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound is formed in the liver and kidneys by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin metabolites, including dapagliflozin 2-O-beta-D-Glucuronide, involves several steps. One approach starts with the oxidation of the diarylmethane group in tetraacetyl dapagliflozin using activated manganese dioxide (MnO2) in chloroform (CHCl3) to produce tetraacetyl oxo dapagliflozin . This intermediate can then undergo further reactions to yield the desired metabolite.
Industrial Production Methods: Industrial production methods for dapagliflozin and its metabolites typically involve large-scale chemical synthesis using commercially available raw materials. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dapagliflozin 2-O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive forms .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of dapagliflozin metabolites include activated manganese dioxide (MnO2) for oxidation and uridine diphosphate glucuronosyltransferase (UGT) for glucuronidation .
Major Products Formed: The major product formed from the glucuronidation of dapagliflozin is this compound. This metabolite is significantly less potent than the parent compound in terms of SGLT2 inhibition .
Applications De Recherche Scientifique
Dapagliflozin 2-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of dapagliflozin, providing insights into its metabolism and excretion . In chemistry, it serves as a reference compound for analytical methods development and validation. In biology, it helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism .
Mécanisme D'action
The mechanism of action of dapagliflozin 2-O-beta-D-Glucuronide involves its formation through the glucuronidation of dapagliflozin by UGT1A9 in the liver and kidneys . This process reduces the reabsorption of glucose in the proximal renal tubules, leading to increased glucose excretion through urine . The molecular target of dapagliflozin and its metabolites is the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dapagliflozin 2-O-beta-D-Glucuronide include other SGLT2 inhibitors and their metabolites, such as canagliflozin, empagliflozin, and their respective glucuronides .
Uniqueness: this compound is unique due to its specific formation pathway and its significantly lower potency in SGLT2 inhibition compared to the parent compound . This characteristic makes it an essential metabolite for studying the pharmacokinetics and pharmacodynamics of dapagliflozin.
Propriétés
Formule moléculaire |
C27H33ClO12 |
|---|---|
Poids moléculaire |
585.0 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-24(20(32)18(30)17(11-29)38-23)39-27-22(34)19(31)21(33)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19-,20+,21-,22+,23+,24-,25-,27+/m1/s1 |
Clé InChI |
HXUUJZIZPQLPNN-SREXSSNLSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



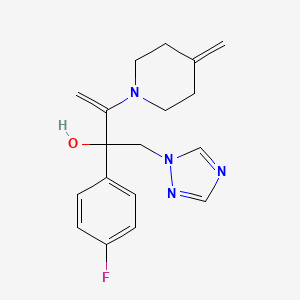
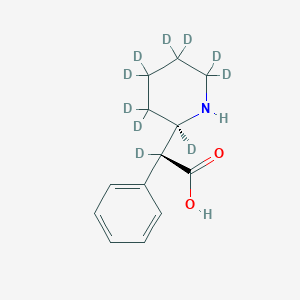

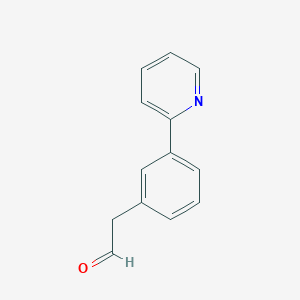
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
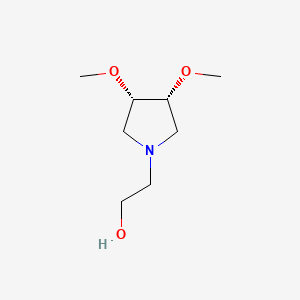
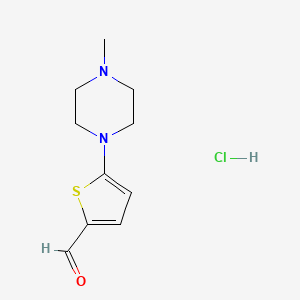
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
